
(3-Benzylcyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzylcyclobutyl)methanamine is an organic compound characterized by a cyclobutyl ring substituted with a benzyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzylcyclobutyl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of benzyl chloride with cyclobutylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Benzylcyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Benzylcyclobutanone, benzylcyclobutylic acid.
Reduction: Benzylcyclobutylamine.
Substitution: Benzylcyclobutyl nitro compounds, benzylcyclobutyl halides.
Scientific Research Applications
(3-Benzylcyclobutyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Benzylcyclobutyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler analog without the benzyl group.
Benzylamine: Lacks the cyclobutyl ring.
Cyclobutylmethanamine: Similar structure but without the benzyl substitution.
Uniqueness
(3-Benzylcyclobutyl)methanamine is unique due to the presence of both a benzyl group and a cyclobutyl ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(3-benzylcyclobutyl)methanamine |
InChI |
InChI=1S/C12H17N/c13-9-12-7-11(8-12)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
InChI Key |
OXYZJYQTIQAUFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


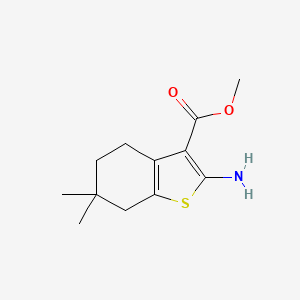


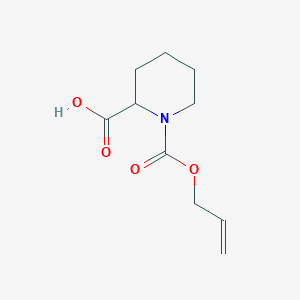
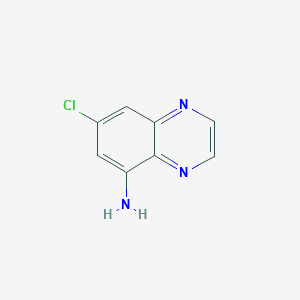
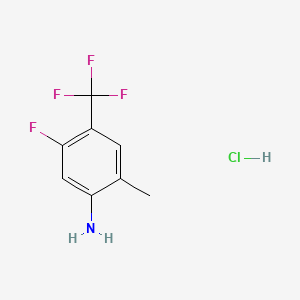
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
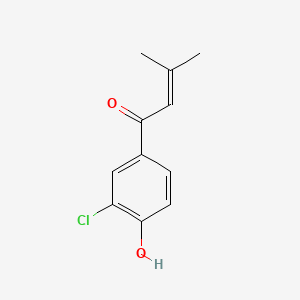
![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
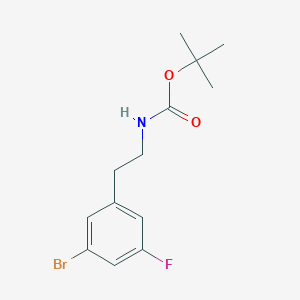
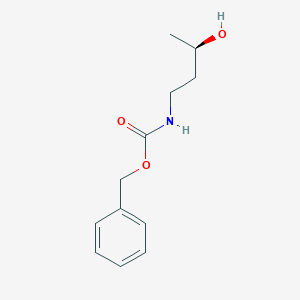
![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
